molecular formula C12H8Br2N4 B15061816 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine

2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Katalognummer: B15061816
Molekulargewicht: 368.03 g/mol
InChI-Schlüssel: ZWWZAEIHQUXXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of a triazole ring fused to a pyrazine ring, with benzyl and dibromo substituents. It is of interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the formation of the target compound . This reaction can be facilitated under microwave irradiation, which provides an eco-friendly and efficient approach .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using commercially available reagents. The process typically includes steps such as cyclization, bromination, and benzylation, followed by purification to obtain the desired compound in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation, and reducing agents for reduction. Conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine include other triazolopyrazines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of benzyl and dibromo groups enhances its potential as a versatile building block for the synthesis of novel compounds with diverse applications .

Eigenschaften

Molekularformel

C12H8Br2N4

Molekulargewicht

368.03 g/mol

IUPAC-Name

2-benzyl-6,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C12H8Br2N4/c13-9-7-18-12(11(14)15-9)16-10(17-18)6-8-4-2-1-3-5-8/h1-5,7H,6H2

InChI-Schlüssel

ZWWZAEIHQUXXAK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC2=NN3C=C(N=C(C3=N2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.